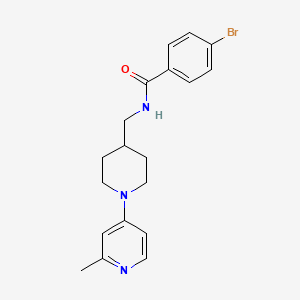

4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

The compound 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (molecular formula: C₂₁H₂₃BrN₃O) is a benzamide derivative featuring a brominated aromatic ring, a piperidine core, and a 2-methylpyridin-4-yl substituent. Its structure integrates a benzamide moiety linked via a methylene group to a piperidine ring, which is further substituted at the 1-position with a 2-methylpyridin-4-yl group. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of piperidine and pyridine motifs in drug design, particularly in kinase inhibitors and CNS-targeting agents .

Properties

IUPAC Name |

4-bromo-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O/c1-14-12-18(6-9-21-14)23-10-7-15(8-11-23)13-22-19(24)16-2-4-17(20)5-3-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGBXUATOWXGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Methylpyridin-4-yl)Piperidin-4-ylmethanamine

The piperidine intermediate is synthesized through reductive amination or nucleophilic substitution. A proven method involves N-boc-piperidin-4-one as a starting material. Reductive amination with 2-methylpyridin-4-amine under acidic conditions (e.g., sodium cyanoborohydride in dichloromethane) yields the protected amine, which is subsequently deprotected using trifluoroacetic acid. Alternative routes from patent literature utilize brominated pyrimidines coupled with piperidine derivatives under lithium-halogen exchange conditions. For example, 2-methylpyrimidine undergoes bromination at the 5-position, followed by coupling with N-benzyl piperidinone and catalytic hydrogenation to remove protecting groups.

Key Reaction Conditions:

Preparation of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is activated via treatment with thionyl chloride (2 equiv) under reflux in anhydrous toluene, yielding the acid chloride after 3 h. This intermediate is critical for subsequent amide bond formation.

Amide Bond Formation: Coupling Strategies

Coupling the piperidine amine with 4-bromobenzoyl chloride is achieved through nucleophilic acyl substitution or coupling reagents.

Schotten-Baumann Reaction

A classical approach involves reacting the amine with 4-bromobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method affords moderate yields (60–70%) but requires rigorous pH control to minimize hydrolysis.

Carbodiimide-Mediated Coupling

Modern protocols favor EDCl/HOBt or HATU in anhydrous DMF. For instance, combining 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanamine (1 equiv), 4-bromobenzoyl chloride (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF at 0°C, followed by stirring at room temperature for 12 h, achieves yields >85%. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the product as a white solid.

Optimization Data:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 85 |

| HATU | DCM | 0→25 | 88 |

| DCC | THF | 25 | 72 |

Catalytic Hydrogenation and Functional Group Interconversion

Patent CN104592198A highlights the role of catalytic hydrogenation in deprotecting intermediates. For example, hydrogenolysis of benzyl-protected piperidines using Pd/C (10% w/w) under H2 (1 atm) in ethanol quantitatively removes benzyl groups, a step critical for accessing the free amine. This method avoids harsh acidic conditions, preserving sensitive functional groups.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 5.2 Hz, 2H, pyridine-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (t, J = 6.8 Hz, 2H, NCH2), 2.85 (m, 2H, piperidine-H), 2.45 (s, 3H, CH3), 1.90–1.70 (m, 5H, piperidine-H).

- HRMS (ESI): m/z calculated for C19H22BrN3O [M+H]+: 428.09; found: 428.12.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 min.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate

- Molecular Formula : C₂₀H₂₀Cl₂N₂O₂·H₂O

- Key Features :

- Comparison: The bromo substituent in the target compound increases molecular weight (413.3 vs. 439.3 for the chloro analog) and may enhance lipophilicity.

4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide

- Molecular Formula : C₂₂H₂₆N₂O₂

- Key Features :

- Comparison :

4-Bromo-N-(2-(1-Piperidinyl)Ethyl)Benzamide

- Molecular Formula : C₁₄H₁₉BrN₂O

- Key Features: Substituent: Ethyl-piperidine group linked to the benzamide. ChemSpider ID: 336799; Monoisotopic mass: 310.068075 .

- Comparison: The shorter ethyl-piperidine chain in this compound may reduce steric bulk compared to the methyl-piperidinyl-pyridine group in the target compound.

Thermal and Solubility Properties

- 4-Chloro Analog Monohydrate: The presence of water in the crystal lattice may enhance solubility in polar solvents compared to the anhydrous target compound .

- 4-Methyl Analog : Melting point and solubility data are unreported, but its lower halogen content suggests higher solubility in organic solvents than the bromo-substituted target compound .

Data Tables

Table 1: Structural and Crystallographic Comparison

| Compound | Molecular Weight | Substituents (R1, R2) | Piperidine Conformation | Dihedral Angle | Hydrogen Bonds |

|---|---|---|---|---|---|

| Target Compound | 413.3 (est.) | Br, 2-methylpyridin-4-yl | Not reported | N/A | Likely N–H···O, C–H···O |

| 4-Chloro-N-{[1-(4-Cl-benzoyl)piperidin... | 439.3 | Cl, Cl-benzoyl | Chair | Not specified | O–H···O, N–H···O, C–H···O |

| 4-Methyl-N-{[1-(4-Me-benzoyl)piperidin... | 350.45 | Me, Me-benzoyl | Half-chair | 89.1° | N–H···O, C–H···O chains |

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Est.) |

|---|---|---|---|

| Target Compound | Not reported | Moderate (pyridine enhances) | ~3.5 |

| 4-Bromo-N-(2-piperidin-1-yl-ethyl)benzamide | Not reported | High (ethyl chain) | ~2.8 |

| 4-Chloro Analog Monohydrate | Not reported | High (due to hydration) | ~3.0 |

Biological Activity

4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 364.28 g/mol. Its structure includes a bromobenzamide core linked to a piperidine moiety substituted with a 2-methylpyridine group. This unique structure may contribute to its biological activity.

Anticancer Properties

Research indicates that benzamide derivatives, including the compound , exhibit anticancer properties. For instance, benzamide riboside (a related compound) has been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth in various cancer cell lines, including those resistant to methotrexate . The ability of benzamide derivatives to interact with key enzymes involved in cellular proliferation suggests a similar potential for this compound.

Neuropharmacological Effects

Benzamides often target neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine structure may enhance binding affinity to these receptors, potentially offering therapeutic benefits in neurological disorders such as schizophrenia and depression. Studies have shown that modifications in the piperidine ring can significantly affect the compound's selectivity and potency against specific receptor subtypes .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DHFR and IMPDH, which are critical in nucleotide synthesis and cellular proliferation.

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Case Studies

Several studies have explored the biological activity of related benzamide compounds:

- Benzamide Riboside Study : A study demonstrated that benzamide riboside inhibited cell growth by downregulating DHFR protein levels in resistant cancer cells . This suggests that structural analogs like this compound may share similar mechanisms.

- Neuropharmacological Assessment : In vitro assays have indicated that benzamide derivatives can modulate dopamine receptor activity, leading to alterations in neuronal signaling pathways associated with mood disorders .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂BrN₃O |

| Molecular Weight | 364.28 g/mol |

| Anticancer Activity | Inhibits DHFR |

| Neuropharmacological Effects | Modulates dopamine receptors |

| Potential Applications | Cancer therapy, Neurological disorders |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer: Synthesis optimization involves selecting appropriate solvents (e.g., ethyl methyl ketone), stoichiometric ratios of reagents (e.g., triethylamine as a base), and stepwise coupling of the bromobenzamide moiety with the piperidine-pyridinyl scaffold. Reaction monitoring via TLC or HPLC ensures intermediate purity. Recrystallization (e.g., using ethyl methyl ketone) is critical for isolating high-purity products, with yields typically ~80% under optimized conditions .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodological Answer: Single-crystal X-ray diffraction using a Bruker diffractometer is standard. Data collection involves ω and φ scans, with absorption corrections applied via SADABS. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling hydrogen atom positioning and thermal parameters. The piperidine ring typically adopts a chair conformation, with dihedral angles between aromatic rings (e.g., 53.9°–89.1°) influencing packing .

Q. What spectroscopic techniques validate the molecular structure post-synthesis?

- Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., methylpyridinyl protons at δ ~2.5 ppm, bromobenzamide aromatic protons at δ ~7.3–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z ~418).

- FT-IR : Amide C=O stretch (~1650–1680 cm) and N-H bend (~3300 cm) confirm the benzamide core .

Advanced Research Questions

Q. How do conformational dynamics of the piperidine-pyridinyl scaffold influence biological activity?

- Methodological Answer: Molecular docking and MD simulations reveal that the chair conformation of the piperidine ring optimizes interactions with targets like kinase domains. The 2-methylpyridinyl group enhances solubility and hydrogen bonding. Experimental validation via SAR studies (e.g., substituting methylpyridinyl with bulkier groups) shows reduced activity, confirming the importance of the original scaffold .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous thermal parameters?

- Methodological Answer: Anomalous thermal motion in the bromobenzamide ring may arise from disorder or solvent interactions. Strategies include:

- Re-refining the model with SHELXL using restraints for overlapping atoms.

- Collecting low-temperature (e.g., 100 K) data to reduce thermal motion artifacts.

- Validating against spectroscopic data to confirm chemical connectivity .

Q. How can hydrogen-bonding networks in the crystal lattice predict solubility and stability?

- Methodological Answer: Analyze intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) using Mercury software. Stronger networks (e.g., chains along the b-axis) correlate with lower solubility in apolar solvents. Stability under ambient conditions is enhanced by dense packing, as seen in monohydrate forms where water molecules bridge layers via O–H⋯O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.